molecular formula C10H5FNNaO2 B12935101 Sodium 7-fluoroquinoline-4-carboxylate

Sodium 7-fluoroquinoline-4-carboxylate

Cat. No.: B12935101
M. Wt: 213.14 g/mol
InChI Key: ZFDWUHSCGNECOB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 7-fluoroquinoline-4-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylate group at the 4th position on the quinoline ring. The incorporation of fluorine enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-fluoroquinoline-4-carboxylate typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as chlorine, on the quinoline ring. This can be achieved using reagents like potassium fluoride in the presence of a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to produce this compound efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituents used.

Scientific Research Applications

Sodium 7-fluoroquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 7-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, preventing the replication process and ultimately causing bacterial cell death .

Comparison with Similar Compounds

    Norfloxacin: Another fluoroquinolone with similar antibacterial properties.

    Ciprofloxacin: Widely used fluoroquinolone antibiotic.

    Ofloxacin: Known for its broad-spectrum antibacterial activity.

Uniqueness: Sodium 7-fluoroquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 7th position enhances its stability and activity compared to other quinoline derivatives .

Properties

Molecular Formula

C10H5FNNaO2

Molecular Weight

213.14 g/mol

IUPAC Name

sodium;7-fluoroquinoline-4-carboxylate

InChI

InChI=1S/C10H6FNO2.Na/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6;/h1-5H,(H,13,14);/q;+1/p-1

InChI Key

ZFDWUHSCGNECOB-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1F)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.